N-(2-sulfanylethyl)octadecanamide

Description

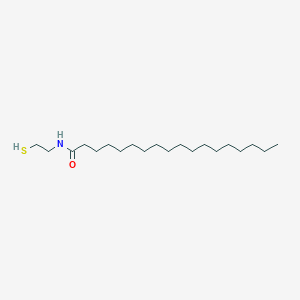

N-(2-sulfanylethyl)octadecanamide is a long-chain fatty acid amide derivative with a 2-sulfanylethyl (-SCH2CH2-) group attached to the nitrogen of octadecanamide (C17H35CONH2). Its structure enables unique reactivity due to the thiol (-SH) moiety, which participates in redox reactions, disulfide bond formation, and acyl shifts (e.g., N→S transfer) under specific conditions . Applications of this compound may span chemical biology, materials science, and redox-responsive systems due to its reactive thiol group.

Properties

CAS No. |

6162-69-2 |

|---|---|

Molecular Formula |

C20H41NOS |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

N-(2-sulfanylethyl)octadecanamide |

InChI |

InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-23/h23H,2-19H2,1H3,(H,21,22) |

InChI Key |

WAHDEMVAELVQEM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS |

Other CAS No. |

6162-69-2 |

Synonyms |

N-stearoylcysteamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Octadecanamide Derivatives

The following table summarizes key structural and functional differences between N-(2-sulfanylethyl)octadecanamide and related compounds:

Functional Group Impact on Reactivity

- Thiol Group (this compound): The sulfanylethyl substituent enables thiol-disulfide exchange and N→S acyl shifts, critical in peptide ligation and dynamic covalent chemistry . This contrasts with N,N-dimethyloctadecanamide, which lacks redox activity due to its inert methyl groups.

- Glycosyl Moieties (e.g., CAS 95119-86-1): The glucosyl group enhances hydrophilicity and enables carbohydrate-recognition processes, unlike the hydrophobic octadecanamide backbone .

- Cyanoethyl Groups (CAS 851608-39-4): The cyano group increases polarity and may stabilize intermediates in nucleophilic reactions, diverging from the thiol-driven reactivity of this compound .

Comparative Reactivity in Acyl Shifts

This compound undergoes acid- or base-mediated N→S acyl shifts to form thioesters, a property exploited in protein synthesis . In contrast:

- N,N-Dimethyloctadecanamide: No such shifts occur due to the absence of a thiol group.

- Glucosyl Octadecanamides: Reactivity is dominated by glycosidic bond cleavage rather than acyl transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.